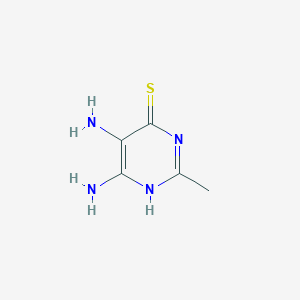

5,6-Diamino-2-methyl-4(1H)-pyrimidinethione

Description

Structure

3D Structure

Properties

CAS No. |

61595-49-1 |

|---|---|

Molecular Formula |

C5H8N4S |

Molecular Weight |

156.21 g/mol |

IUPAC Name |

5,6-diamino-2-methyl-1H-pyrimidine-4-thione |

InChI |

InChI=1S/C5H8N4S/c1-2-8-4(7)3(6)5(10)9-2/h6H2,1H3,(H3,7,8,9,10) |

InChI Key |

XQHZSGRHMFXIDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=S)C(=C(N1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,6-Diamino-4-hydroxypyrimidine

- Condensation of ethyl cyanoacetate with guanidine in a basic medium yields 2,6-diamino-4-hydroxypyrimidine.

- The reaction is typically carried out under reflux conditions for several hours.

- The product is isolated by filtration and recrystallization, yielding a light yellow solid with melting point around 285°C.

Conversion to 6-Chloro-2,4-diaminopyrimidine

- Treatment of 2,6-diamino-4-hydroxypyrimidine with phosphorus oxychloride (POCl₃) under reflux converts the hydroxyl group to a chloro substituent.

- The reaction is performed in a glass-lined reactor at reflux for 5 hours.

- Excess POCl₃ is removed by distillation under reduced pressure.

- The crude product is purified by aqueous workup and filtration.

Introduction of the Thione Group at Position 4

- The 4-chloro substituent is replaced by a thione group using thionation reagents such as Lawesson’s reagent or P₂S₅ .

- The reaction is conducted in an inert solvent like tetrahydrofuran or toluene under reflux.

- The thionation step converts the 4-chloro group to a 4-thione (=S) group, yielding 5,6-diamino-2-methyl-4(1H)-pyrimidinethione.

Methylation at Position 2

- Methylation can be achieved by using methylating agents such as methyl iodide or dimethyl sulfate.

- The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent.

- Careful control of temperature and stoichiometry is necessary to avoid over-alkylation.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 2,6-Diamino-4-hydroxypyrimidine synthesis | Ethyl cyanoacetate + guanidine, basic medium | Water/ethanol | Reflux, 2-4 h | ~80 | Crude product purified by recrystallization |

| Chlorination to 6-chloro derivative | POCl₃, reflux | POCl₃ (neat) | Reflux, 5 h | ~75-80 | Excess POCl₃ removed by distillation |

| Thionation to 4-thione | Lawesson’s reagent or P₂S₅ | THF or toluene | Reflux, 3-6 h | 70-85 | Requires inert atmosphere |

| Methylation at position 2 | Methyl iodide, K₂CO₃ | DMF or acetone | Room temp to reflux | 65-75 | Controlled to avoid multiple alkylation |

Research Findings and Optimization Notes

- The initial condensation step is sensitive to pH and temperature; maintaining a slightly basic medium improves yield and purity.

- Chlorination with POCl₃ must be carefully controlled to avoid over-chlorination or decomposition.

- Thionation reagents require dry, oxygen-free conditions to prevent side reactions.

- Methylation selectivity is enhanced by slow addition of methylating agent and use of mild bases.

- Purification steps often involve recrystallization from water or organic solvents and charcoal treatment to remove colored impurities.

Chemical Reactions Analysis

Oxidation: 5,6-Diamino-2-methyl-4(1H)-pyrimidinethione can undergo oxidation reactions.

Reduction: It is also amenable to reduction reactions.

Substitution: Substitution reactions are possible.

Oxidation: Oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO).

Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Substitution: Various nucleophiles or electrophiles.

Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield different functional groups, while reduction can lead to modified derivatives.

Scientific Research Applications

5,6-Diamino-2-methyl-4(1H)-pyrimidinethione finds applications in:

Chemistry: As a building block for more complex molecules.

Biology: In studies related to nucleic acids and their analogs.

Medicine: Potential therapeutic applications.

Industry: As an intermediate in pharmaceutical synthesis.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table compares key structural and molecular features of 5,6-diamino-2-methyl-4(1H)-pyrimidinethione with related pyrimidine derivatives:

Key Observations :

- Substituent Effects: The methyl group at position 2 in the target compound enhances lipophilicity compared to non-methylated analogs like CAS 14623-58-6 .

- Positional Isomerism: The 4,6-diamino-2-pyrimidinethione (CAS 1004-39-3) demonstrates how amino group positioning affects electronic distribution and tautomeric behavior .

Biological Activity

5,6-Diamino-2-methyl-4(1H)-pyrimidinethione (commonly referred to as DMP) is a pyrimidine derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C5H8N4S

- Molecular Weight : 172.21 g/mol

- CAS Number : 5373477

- IUPAC Name : this compound

Synthesis Methods

The synthesis of DMP typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common synthetic routes include:

- Condensation Reactions : Involves the reaction of thiourea with appropriate aldehydes or ketones.

- Cyclization : Utilizes amino acids or amines to form the pyrimidine ring structure through cyclization processes.

Biological Activity

DMP has been investigated for various biological activities, including:

- Antimicrobial Properties : Research indicates that DMP exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : DMP has demonstrated potential as an anticancer agent. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HepG2 and Huh-7 by activating caspase pathways . The structure-activity relationship (SAR) studies suggest that modifications to the DMP structure can enhance its cytotoxic effects against various cancer types.

- Inhibition of Enzymatic Activity : DMP has been studied for its inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in both prokaryotic and eukaryotic cells . This inhibition is particularly relevant in the context of treating malaria and certain cancers.

The biological activities of DMP can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : By binding to DHFR, DMP disrupts folate metabolism, leading to impaired DNA synthesis in rapidly dividing cells, such as cancer cells and parasites .

- Induction of Apoptosis : DMP triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases, which are critical for programmed cell death .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of DMP against clinical isolates of E. coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a therapeutic agent against resistant strains .

- Anticancer Activity : In a preclinical trial, DMP was administered to HepG2 liver cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with marked activation of caspase 3/7 pathways indicative of apoptosis .

Comparative Analysis

| Compound | Activity Type | MIC (µg/mL) | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | Antimicrobial | 32 | - | |

| 5-Fluorouracil | Anticancer | - | 15 | Commonly used chemotherapeutic |

| Methotrexate | Anticancer | - | 0.1 | Commonly used chemotherapeutic |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-Diamino-2-methyl-4(1H)-pyrimidinethione and its derivatives?

- Methodology : Derivatives are synthesized via refluxing precursors (e.g., diacetylketene N,S-acetals) with amines in toluene, followed by purification through crystallization. For example, 5-acetyl-4-benzylamino-6-methyl-1-phenyl-2(1H)-pyrimidinethione was obtained in 42% yield after 3 hours of reflux . Modifications include substituting amines or adjusting reaction times to optimize yields.

- Key Data : Typical yields range from 42% to 96%, with melting points between 217–310°C depending on substituents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns and hydrogen bonding (e.g., δ 2.18–8.47 ppm for protons in aromatic and methyl groups) .

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹, C=S at ~1200 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 142.18 for the parent compound) .

Q. What safety protocols are essential during handling?

- Precautions :

- Avoid inhalation (use fume hoods) and skin/eye contact (wear gloves/goggles) due to irritation risks (H315, H319, H335) .

- In case of exposure, rinse eyes with water for ≥15 minutes and remove contaminated clothing .

Advanced Research Questions

Q. How can computational methods like DFT elucidate tautomerism and electronic properties?

- Methodology : Density Functional Theory (DFT) studies reveal energy differences between tautomers (e.g., 2-pyrimidinethiol vs. 2(1H)-pyrimidinethione) and predict vibrational spectra. Freeman et al. used DFT to identify the thione form as more stable by ~3 kcal/mol .

- Application : Computational data guide experimental design, such as solvent selection to stabilize reactive tautomers .

Q. How can contradictions in biological activity data be resolved?

- Case Study : COX-2 selectivity assays for pyrimidinethione derivatives showed variability due to enzyme source (human vs. murine) and assay conditions (e.g., indomethacin as a control).

- Resolution : Standardize assays using human recombinant enzymes and validate results with orthogonal methods (e.g., molecular docking to compare binding affinities) .

Q. What strategies enhance selectivity in enzyme inhibition studies?

- Approach :

- Structural Modifications : Introduce substituents (e.g., benzyl groups) to improve steric and electronic complementarity with enzyme active sites .

- Assay Optimization : Use isoform-specific inhibitors (e.g., COX-2 vs. COX-1) and measure IC₅₀ values under controlled pH/temperature .

- Data : Derivatives with 4-benzylamino groups showed 10-fold higher COX-2 selectivity than unmodified analogs .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.